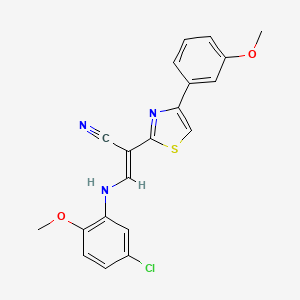

(E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile

Description

The compound (E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile features a conjugated acrylonitrile core with a thiazole ring at position 2 and a substituted aniline group at position 2. The thiazole ring is further substituted at position 4 with a 3-methoxyphenyl group, while the aniline moiety contains 5-chloro and 2-methoxy substituents. The E-configuration of the acrylonitrile double bond is critical for its stereoelectronic properties, influencing molecular planarity, hydrogen-bonding interactions, and biological activity .

Properties

IUPAC Name |

(E)-3-(5-chloro-2-methoxyanilino)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN3O2S/c1-25-16-5-3-4-13(8-16)18-12-27-20(24-18)14(10-22)11-23-17-9-15(21)6-7-19(17)26-2/h3-9,11-12,23H,1-2H3/b14-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZBIERHYTWLZDO-SDNWHVSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)Cl)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure

The structural formula of the compound can be represented as follows:

This compound contains a thiazole moiety, which is known for its diverse biological activities, particularly in medicinal chemistry.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. The presence of the thiazole ring in this compound is crucial for its cytotoxic activity, as evidenced by various structure-activity relationship (SAR) analyses. For instance, compounds with similar thiazole structures have shown significant inhibitory effects against multiple cancer cell lines.

Key Findings:

- IC50 Values: Compounds structurally related to thiazoles often exhibit IC50 values in the low micromolar range against various cancer cell lines. For example, thiazole derivatives have demonstrated IC50 values ranging from 1.61 to 1.98 µg/mL against specific cancer cells, indicating strong cytotoxic effects .

- Mechanism of Action: Molecular dynamics simulations suggest that these compounds interact with target proteins primarily through hydrophobic interactions, which are essential for their anticancer activity .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. In vitro studies have demonstrated that derivatives containing thiazole and phenyl groups can effectively inhibit the growth of various pathogens.

Key Findings:

- Minimum Inhibitory Concentration (MIC): Thiazole derivatives have shown MIC values as low as 0.22 to 0.25 μg/mL against certain bacterial strains . This suggests a potent antibacterial effect.

- Biofilm Formation Inhibition: The ability of these compounds to inhibit biofilm formation in bacteria such as Staphylococcus aureus further underscores their therapeutic potential .

Case Studies

- Antitumor Efficacy: A study involving a series of thiazole derivatives demonstrated that modifications in the phenyl ring significantly impacted their anticancer activity. For instance, the introduction of electron-donating groups enhanced cytotoxicity against human glioblastoma and melanoma cell lines .

- Antimicrobial Evaluation: Another investigation reported the synthesis and evaluation of several thiazole-bearing compounds, revealing that specific substitutions led to enhanced antimicrobial activity against resistant strains .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

- The presence of electron-donating groups on the phenyl rings enhances biological activity.

- The thiazole moiety is essential for both anticancer and antimicrobial properties.

- Modifications at specific positions on the thiazole and phenyl rings can lead to significant changes in potency.

Summary Table of Biological Activities

| Activity Type | Compound | IC50 Value (µg/mL) | Mechanism |

|---|---|---|---|

| Anticancer | Thiazole Derivative 1 | 1.61 ± 1.92 | Protein Interaction |

| Anticancer | Thiazole Derivative 2 | 1.98 ± 1.22 | Protein Interaction |

| Antimicrobial | Thiazole Derivative 3 | 0.22 - 0.25 | Bacterial Growth Inhibition |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound shares structural similarities with several acrylonitrile-thiazole hybrids, differing primarily in substituent patterns. Key analogs include:

Key Observations :

- Electron-Donating vs. Withdrawing Groups: The target compound’s 3-methoxyphenyl (thiazole) and 2-methoxyaniline substituents contrast with analogs bearing nitro (e.g., ) or fluoro-nitro (e.g., ) groups.

- Steric and Conformational Effects : The 3-methoxyphenyl group on the thiazole may induce steric hindrance compared to planar substituents like 4-nitrophenyl . Crystallographic studies of isostructural thiazole derivatives (e.g., ) show that bulky substituents can disrupt planarity, affecting molecular packing and bioactivity.

Crystallographic and Hydrogen-Bonding Features

- Planarity and Hydrogen Bonding : The target compound’s E-configuration enables resonance-assisted hydrogen bonding (RAHB), as observed in sulfonyl-containing analogs . Intramolecular N–H···O/S interactions stabilize conformations and influence crystal packing.

- Comparison with RAHB-Exhibiting Analogs: The title compound in forms a six-membered RAHB ring (N–H···O), shortening C=C bonds (1.359 Å) compared to non-RAHB structures (1.345 Å in TAKDOZ ). The target’s methoxy groups may participate in similar interactions, though crystallographic data are needed for confirmation.

Q & A

Q. What are the critical steps and optimization strategies for synthesizing (E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile with high yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions:

Thiazole ring formation : React α-haloketones with thiourea or thioamides under controlled pH and temperature (60–80°C) .

Aza-Michael addition : Couple the thiazole intermediate with acrylonitrile derivatives using polar aprotic solvents (e.g., DMF) and catalysts like NaH .

Purification : Employ column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol .

- Key Parameters :

- Monitor reaction progress via TLC/HPLC to ensure intermediate purity .

- Optimize temperature (e.g., microwave-assisted synthesis reduces time by 50% compared to conventional heating) .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies substituent positions and stereochemistry (e.g., E-configuration confirmed by coupling constants ~16 Hz for acrylonitrile protons) .

- X-ray Crystallography : Resolves bond lengths/angles (e.g., thiazole ring planarity and nitrile group orientation) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z ~450) .

Q. How can researchers conduct initial biological activity screening for this compound?

- Methodological Answer :

- In vitro assays :

Anticancer : MTT assay on cancer cell lines (e.g., IC50 values against HeLa or MCF-7 cells) .

Antimicrobial : Disk diffusion assays for bacterial/fungal strains .

- Dose-response curves : Use 3–5 concentrations (1–100 µM) to establish potency .

Advanced Research Questions

Q. What experimental approaches are recommended to elucidate the mechanism of action of this compound against biological targets?

- Methodological Answer :

- Binding studies :

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to target proteins (e.g., kinases) .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) .

- Enzyme inhibition assays : Monitor activity changes via fluorogenic substrates (e.g., caspase-3 for apoptosis studies) .

- Molecular docking : Use AutoDock Vina to predict binding modes with receptor active sites .

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

- Methodological Answer :

- Substituent variation :

Replace methoxy groups with ethoxy, hydroxy, or halogens to modulate electron density .

Modify the thiazole ring with methyl or nitro groups to enhance steric effects .

- Activity correlation :

- Test analogs in parallel assays (e.g., IC50 vs. logP for lipophilicity-activity trends) .

- Use QSAR models to predict bioactivity based on Hammett constants or molar refractivity .

Q. How should researchers resolve contradictory data in biological activity across different assay conditions?

- Methodological Answer :

- Replicate experiments : Perform triplicate assays with independent compound batches to rule out synthesis variability .

- Assay standardization :

Use identical cell passage numbers and culture media .

Include positive controls (e.g., doxorubicin for cytotoxicity) .

- Orthogonal validation : Confirm activity via alternative methods (e.g., flow cytometry for apoptosis if MTT results are unclear) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.